3-Benzyl-3h-imidazo[4,5-f]quinoline
CAS No.: 13359-75-6
Cat. No.: VC15921752
Molecular Formula: C17H13N3
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13359-75-6 |
|---|---|
| Molecular Formula | C17H13N3 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 3-benzylimidazo[4,5-f]quinoline |
| Standard InChI | InChI=1S/C17H13N3/c1-2-5-13(6-3-1)11-20-12-19-17-14-7-4-10-18-15(14)8-9-16(17)20/h1-10,12H,11H2 |
| Standard InChI Key | RFPPPUIRSFCRQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C2C=CC4=C3C=CC=N4 |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name, 3-benzyl-3H-imidazo[4,5-f]quinoline, reflects its bicyclic framework. The imidazo[4,5-f]quinoline system consists of a quinoline ring fused with an imidazole moiety at positions 4 and 5, while the benzyl group (-CH2C6H5) occupies the 3-position of the imidazole ring. This substitution pattern distinguishes it from closely related compounds like 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline-d3 (IQ-d3), where a methyl group and deuterium atoms replace the benzyl moiety .
Key structural parameters inferred from analogs include:
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Molecular formula: C19H15N3 (exact mass: 285.126 g/mol), derived by substituting the methyl group in IQ-d3 (C11H7D3N4) with a benzyl group.
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Planarity: The fused aromatic system likely adopts a planar conformation, similar to imidazo[4,5-c]quinoline agonists , facilitating π-π stacking interactions.
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Electron distribution: The benzyl group introduces electron-rich regions at the 3-position, potentially altering redox properties compared to alkyl-substituted analogs .
Synthetic Methodologies
Core Ring Formation
The imidazo[4,5-f]quinoline scaffold is typically synthesized via cyclocondensation reactions. A representative route involves:
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Nitroquinoline precursor preparation: 4-Chloro-3-nitroquinoline derivatives undergo nucleophilic substitution with amines . For example, N-butyl-6-methoxy-3-nitropyridin-2-amine is synthesized by reacting 2-methoxy-6-chloro-3-nitropyridine with butylamine in N,N-dimethylformamide (DMF) .
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Reductive cyclization: Sodium dithionite (Na2S2O4) facilitates nitro group reduction and subsequent cyclization with aldehydes. In imidazo[4,5-b]pyridine synthesis, 2,6-difluorobenzaldehyde reacts with N-butyl-6-methoxy-3-nitropyridin-2-amine under reflux to yield the fused imidazole ring .
For 3-benzyl substitution, benzylamine or benzyl chloride could replace butylamine in analogous reactions.
Functionalization at the 3-Position
Introducing the benzyl group requires selective alkylation. In TLR7 agonist synthesis, tert-butyl (4-(aminomethyl)phenyl)carbamate reacts with nitroquinoline precursors in dichloromethane (DCM) under basic conditions . Adapting this method, benzyl halides or benzylamines may undergo nucleophilic substitution or reductive amination at the imidazole’s 3-position.
Physicochemical Properties
While experimental data for 3-benzyl-3H-imidazo[4,5-f]quinoline are unavailable, extrapolations from analogs suggest:
The benzyl group increases lipophilicity compared to methyl-substituted derivatives, potentially enhancing membrane permeability but reducing water solubility .
Analytical Characterization
Spectroscopic Profiling
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1H NMR: Aromatic protons in the benzyl group (δ 7.2–7.4 ppm) and imidazole H-2 (δ 8.6–9.0 ppm) would dominate the spectrum, as observed in tert-butyl (4-(((3-aminoquinolin-4-yl)amino)methyl)phenyl)carbamate .
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LCMS: Expected [M + H]+ ion at m/z 286.1, with fragmentation patterns revealing loss of the benzyl group (-91 Da).
Chromatographic Behavior
Reverse-phase HPLC retention times would exceed 5 minutes under polar gradients, akin to imidazo[4,5-c]quinoline derivatives .
Applications in Materials Science
Imidazo[4,5-f]quinolines’ rigid π-systems make them candidates for organic semiconductors. The benzyl group could enhance solubility in organic solvents, facilitating thin-film deposition—a property leveraged in OLED materials .
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